benzyl 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate
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Overview
Description
Scientific Research Applications
Activating Groups for Ring Expansion
Research by Dean and Park (1976) explored activating groups for ring expansion in coumarin derivatives, leading to the synthesis of oxepin and pyrazoline derivatives. While not directly mentioning the specific compound , their work provides insight into the types of chemical transformations that may be applicable to similar structures (Dean & Park, 1976).
Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones
Dzedulionytė et al. (2022) described a general approach towards synthesizing tetrahydro-1,4-diazepinones, which are structurally related to the compound of interest. Their work highlights the versatility of these chemical frameworks in drug development (Dzedulionytė et al., 2022).
Synthesis and Reactivity of Trifluoropropene Derivatives
Plancquaert et al. (1996) discussed the synthesis and reactivity of trifluoropropene derivatives, leading to the formation of pyrazolines and other cycloaddition products. This research is relevant for understanding the chemical behavior of sulfonyl-containing compounds (Plancquaert et al., 1996).
Isomerization of Pyrazoles
Vasin et al. (2015) provided an example of reversible thermal isomerization between 3H-pyrazole and 4H-pyrazole derivatives. This study is indicative of the dynamic behavior of pyrazole-containing compounds under thermal conditions (Vasin et al., 2015).
Synthesis of Benzo[e][1,4]diazepin-3-ones
Geng et al. (2019) reported on the synthesis of benzo[e][1,4]diazepin-3-ones via a novel annulation reaction. This work is relevant for understanding the synthetic accessibility of diazepine rings, which are present in the compound of interest (Geng et al., 2019).
Future Directions
Properties
IUPAC Name |
benzyl 4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-19-13-16(12-18-19)26(23,24)21-9-5-8-20(10-11-21)17(22)25-14-15-6-3-2-4-7-15/h2-4,6-7,12-13H,5,8-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZLRANZZKUAQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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